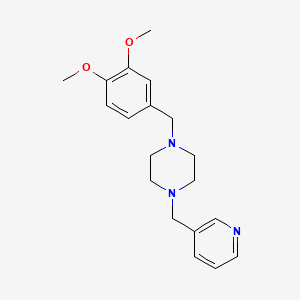
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the fitness industry as a performance-enhancing drug. In
Mecanismo De Acción
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide acts as a PPARδ agonist, which activates the PPARδ receptor in cells. This activation leads to the upregulation of genes involved in lipid metabolism and energy expenditure. It also increases the expression of genes involved in mitochondrial biogenesis, which enhances the capacity for oxidative metabolism. These effects result in improved insulin sensitivity, increased endurance, and fat burning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide have been extensively studied. It has been shown to increase fatty acid oxidation and reduce lipid accumulation in liver and muscle tissue. It also improves glucose uptake and utilization in skeletal muscle, which leads to improved insulin sensitivity. Additionally, it has been shown to increase endurance and reduce fatigue in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide in lab experiments include its ability to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. It can also be used to investigate the role of PPARδ in metabolic and cardiovascular diseases. However, the limitations of using 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide include its potential side effects and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for the research on 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide. One direction is to investigate its potential therapeutic applications for metabolic and cardiovascular diseases in humans. Another direction is to explore its effects on mitochondrial function and oxidative metabolism. Additionally, further research could be conducted to investigate its potential as a performance-enhancing drug and its effects on athletic performance.
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide is a synthetic drug that has been extensively studied for its potential therapeutic applications and performance-enhancing effects. Its mechanism of action involves the activation of the PPARδ receptor, which leads to improved insulin sensitivity, increased endurance, and fat burning. While it has advantages for lab experiments, careful dosing and administration are necessary due to its potential side effects. Future research directions include investigating its potential therapeutic applications in humans, exploring its effects on mitochondrial function, and investigating its use as a performance-enhancing drug.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide involves the reaction of 4-chloro-3-methylphenol with sodium hydride and methyl iodide to form 2-(4-chloro-3-methylphenoxy)acetone. The intermediate is then reacted with 3-methoxyaniline in the presence of acetic acid and sodium acetate to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. Additionally, it has been investigated as a potential treatment for cardiovascular diseases, including atherosclerosis and heart failure. In the fitness industry, it has been used as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11-8-14(6-7-15(11)17)21-10-16(19)18-12-4-3-5-13(9-12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUNJEXZIACVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)
![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)

![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)




![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)

